![molecular formula C22H22N4O4 B2452314 ethyl 5-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 477709-26-5](/img/structure/B2452314.png)

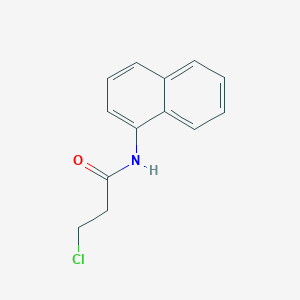

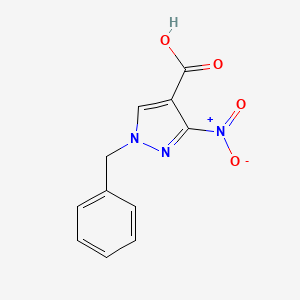

ethyl 5-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its utility in creating complex chemical structures (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

- A series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, highlighting its role in creating new chemical entities (Zheng, Zhu, Zhao, Huang, Ding, & Miao, 2010).

Biological and Pharmacological Applications

- Ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carboxylate was studied using NMR spectroscopy and GIAO DFT calculations, showing its potential in drug design and molecular interaction studies (Lyčka, Lun̆ák, Aysha, Holuša, & Hrdina, 2010).

- The compound was used in the synthesis of Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate of the insecticide chlorantraniliprole, indicating its significance in agricultural chemistry (Zhi-li, 2007).

Advanced Chemical Reactions and Processes

- It is utilized in microwave-assisted direct amidation, demonstrating its versatility in chemical synthesis and the development of new methodologies (Milosevic, Šterbal, Feguš, Baškovč, Prek, Grošelj, Stanovnik, & Svete, 2015).

- The compound is involved in the preparation and reactions of complex organic molecules, such as thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones, showing its application in the synthesis of novel heterocyclic systems with potential biological activities (Youssef, Abbady, Ahmed, & Omar, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been used in the adsorption of rare earth elements (rees) .

Mode of Action

It has been observed that the introduction of similar compounds can notably reduce the selectivity of certain gels towards cu, pb, cd, and cr .

Biochemical Pathways

Spectroscopic analyses have highlighted the critical involvement of c=o and c–o functional groups in the adsorption mechanisms of similar compounds .

Result of Action

It has been observed that similar compounds can enhance the adsorption capacities of certain gels for la, gd, y, and sc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, an optimal pH of 5 was identified for the adsorption of REE 3+ ions when similar compounds were used .

Propiedades

IUPAC Name |

ethyl 5-[2-(2-oxo-2-pyrrolidin-1-ylacetyl)pyrrol-1-yl]-1-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-2-30-22(29)17-15-23-26(16-9-4-3-5-10-16)20(17)25-14-8-11-18(25)19(27)21(28)24-12-6-7-13-24/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTOBLMYWTXTIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3C(=O)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2452234.png)

![3-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2452235.png)

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452236.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2452238.png)

![4-(((8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)benzonitrile](/img/structure/B2452240.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2452243.png)

![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2452244.png)